molecular formula C6H14N2 B3368915 4-Methylpiperidin-3-amine CAS No. 221221-30-3

4-Methylpiperidin-3-amine

Cat. No.: B3368915
CAS No.: 221221-30-3
M. Wt: 114.19 g/mol
InChI Key: WAVKYGIWXZBFIE-UHFFFAOYSA-N
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Description

4-Methylpiperidin-3-amine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups under basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but without the methyl group.

    3-Methylpiperidine: Similar structure but with the methyl group on the third carbon.

    4-Methylpiperidine: Similar structure but with the methyl group on the fourth carbon.

Uniqueness: 4-Methylpiperidin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing selective drugs and studying specific biochemical pathways .

Properties

IUPAC Name

4-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVKYGIWXZBFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592903
Record name 4-Methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221221-30-3
Record name 4-Methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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